molecular formula C19H30N4O7S B2565375 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 868983-05-5

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide

Cat. No.: B2565375
CAS No.: 868983-05-5
M. Wt: 458.53
InChI Key: JWKKGFJEAAHWPN-UHFFFAOYSA-N
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Description

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a recognized and potent small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase that functions as a central mediator of apoptotic cell death and autophagy. Its primary research value lies in its high selectivity and potency, enabling scientists to probe the complex signaling networks governed by DAPK1. This compound is a critical tool for investigating DAPK1's role in various pathological contexts, including its function as a tumor suppressor in certain cancers and its contribution to neuronal cell death following ischemic stroke and in neurodegenerative diseases. By selectively inhibiting DAPK1, researchers can delineate its mechanism of action, which involves phosphorylation of downstream targets that regulate cytoskeletal dynamics, membrane blebbing, and autophagy activation. The use of this inhibitor in cellular and animal models is fundamental for validating DAPK1 as a therapeutic target and for understanding its interplay in critical cellular processes beyond cell death, such as inflammatory responses and synaptic plasticity.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O7S/c1-22(2)9-5-8-20-18(24)19(25)21-13-17-23(10-11-30-17)31(26,27)14-6-7-15(28-3)16(12-14)29-4/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKKGFJEAAHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an oxazolidine derivative under basic conditions to form the sulfonyl oxazolidine intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)ethanediamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests properties that could be beneficial in various biological contexts, particularly in the treatment of neurological disorders and as a possible anti-cancer agent. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains an oxazolidine ring, which is known for its role in various biological activities. The presence of a dimethoxybenzenesulfonyl group and a dimethylamino propyl chain contributes to its pharmacological profile.

  • CNS Activity : The compound may exhibit central nervous system (CNS) depressant effects. Similar compounds have shown anticonvulsant and sedative-hypnotic activities in preclinical studies. For instance, derivatives of phenyl-1,3,4-thiadiazole have been reported to demonstrate significant CNS depressant activity when tested in animal models .
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit certain enzymes associated with cancer progression. The sulfonamide group can interact with various targets within the cell, potentially disrupting pathways involved in cell proliferation and survival.

Biological Activity Data

Research has indicated that compounds similar to this compound may possess the following biological activities:

Activity Description Reference
AnticonvulsantExhibited activity in seizure models (e.g., MES and scPTZ) in mice at varying doses
Sedative-HypnoticDemonstrated significant sedative effects in actophotometer screens
CNS DepressantShowed potent CNS depressant activity in forced swim pool tests
Enzyme InhibitionPotential inhibition of phosphodiesterases linked to cancer cell signaling pathways

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticonvulsant Study : A study evaluated a series of 1,3-thiadiazole derivatives for anticonvulsant activity. The results indicated that specific structural modifications led to enhanced efficacy against induced seizures in murine models .
  • CNS Effects : Research on related sulfonamide compounds revealed significant sedative properties when administered at certain dosages, suggesting potential for use as anxiolytics or sleep aids .

Scientific Research Applications

Structural Features

The compound features a unique combination of functional groups, including:

  • A sulfonyl group that enhances solubility and reactivity.
  • An oxazolidin ring that contributes to its biological activity.
  • Dimethylamino and ethanediamide moieties that facilitate interactions with biological targets.

Medicinal Chemistry

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide exhibits potential as a lead compound in drug development due to its ability to interact with various biological targets.

Research indicates that compounds with similar structural motifs can exhibit:

  • Antimicrobial properties : Potential for use against bacterial infections.
  • Anti-inflammatory effects : Modulation of inflammatory pathways could lead to treatments for chronic inflammatory diseases.

Chemical Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for:

  • Derivatization : The introduction of new functional groups to create analogs with enhanced properties.
  • Mechanistic studies : Understanding reaction pathways and mechanisms involving oxazolidin derivatives.

Material Science

The incorporation of this compound into polymer matrices or as a catalyst in industrial processes can lead to:

  • Enhanced material properties : Improved thermal stability and mechanical strength.
  • Catalytic applications : Potential use in organic synthesis reactions, enhancing reaction rates and selectivity.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of similar oxazolidin derivatives, it was found that modifications at the sulfonyl group significantly enhanced antibacterial activity against resistant strains of bacteria. This suggests that this compound could be further explored for its potential as an antibiotic.

Case Study 2: Anti-inflammatory Properties

Research indicated that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for developing anti-inflammatory therapies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethanediamide Derivatives

Compound Name Sulfonyl Group Aminoalkyl Chain Molecular Weight Key Functional Attributes
Target Compound 3,4-Dimethoxybenzenesulfonyl 3-(Dimethylamino)propyl ~469.52* High lipophilicity (LogP ~2.1†), moderate basicity
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide Thiophene-2-sulfonyl 2-(3,4-Dimethoxyphenyl)ethyl ~535.59 Enhanced π-stacking (thiophene), lower solubility
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorobenzenesulfonyl 2-Methylpropyl 401.45 Improved metabolic stability (fluorine bioisostere)

*Calculated from molecular formula C₁₉H₂₈N₄O₇S.
†Predicted via computational tools (e.g., ChemAxon).

Key Findings:

Sulfonyl Group Impact :

  • The 3,4-dimethoxybenzenesulfonyl group in the target compound provides stronger electron-donating effects compared to the thiophene-2-sulfonyl group in , which may enhance binding to hydrophobic pockets in biological targets.
  • The 4-fluorobenzenesulfonyl group in offers metabolic resistance due to fluorine’s electronegativity and small atomic radius, but lacks the methoxy groups’ steric bulk .

Aminoalkyl Chain Influence: The 3-(dimethylamino)propyl chain in the target compound increases aqueous solubility at physiological pH (pKa ~8.5), whereas the 2-methylpropyl group in reduces polarity, favoring membrane permeability .

Carbodiimide-Mediated Amide Coupling

The target compound’s synthesis likely parallels methods described in and , where EDC activates carboxyl intermediates. Key considerations:

  • pH Sensitivity : Optimal coupling occurs at pH 3.5–4.5, avoiding N-acylurea formation (a common side reaction with excess EDC) .
  • Cyclizable vs. Non-Cyclizable Groups: The 1,3-oxazolidine ring’s rigidity may reduce cyclization side reactions compared to flexible analogs like , which uses a 1,3-oxazinan-2-yl group .

Stability and Byproduct Formation

  • Dimethylamino Propyl Chain: The tertiary amine in the target compound may undergo quaternization under acidic conditions, necessitating neutral pH during purification .
  • Thiophene vs. Benzene Sulfonyl : Thiophene’s aromaticity in increases conjugation but may reduce hydrolytic stability compared to the target’s benzenesulfonyl group .

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